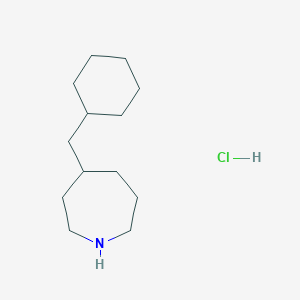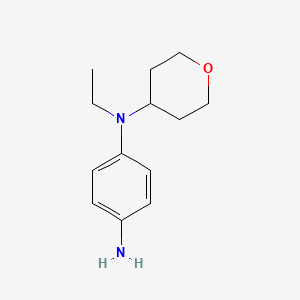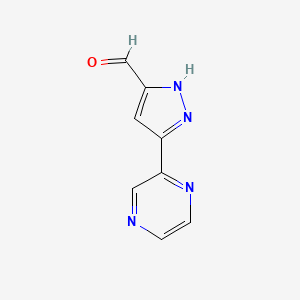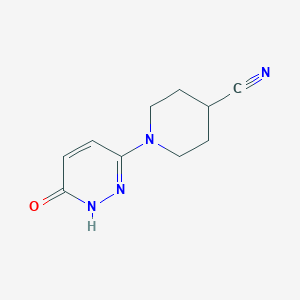
(2-Methoxy-5-(Pyrrolidin-1-ylsulfonyl)phenyl)boronsäure
Übersicht
Beschreibung
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (2M5P1S-PBA), also known as 2M5P1S-PBA, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and organic solvents. Its chemical formula is C10H14BNO4S. 2M5P1S-PBA has been used in a variety of fields, including drug discovery, analytical chemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Medizinalchemie
Der Pyrrolidinring, ein Schlüsselbaustein dieser Verbindung, wird in der Medizinalchemie häufig zur Herstellung von Verbindungen verwendet, die zur Behandlung menschlicher Krankheiten eingesetzt werden . Die sp3-Hybridisierung des Pyrrolidins ermöglicht eine effiziente Erforschung des Pharmakophorraums, trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung . Die möglichen Anwendungen dieser Verbindung in der Arzneimittelforschung umfassen:
Krebsforschung
Boronsäuren, einschließlich Derivaten wie unserer Verbindung von Interesse, haben in der Krebsforschung vielversprechend gezeigt . Sie können modifiziert werden, um die Selektivität und pharmakokinetischen Eigenschaften zu verbessern, was möglicherweise zu neuen Krebstherapien führt. Anwendungen umfassen:
Antibakterielle und antivirale Anwendungen
Die Boronsäuregruppe in dieser Verbindung könnte für antibakterielle und antivirale Aktivitäten genutzt werden . Forschungsanwendungen können umfassen:
Sensoranwendungen
Boronsäuren sind bekannt für ihre Nützlichkeit in Sensoranwendungen aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen . Diese Verbindung könnte verwendet werden in:
Proteinmanipulation und -modifikation
Die Wechselwirkung von Boronsäuren mit Proteinen eröffnet Möglichkeiten für die Manipulation und Modifikation von Proteinen . Mögliche Anwendungen umfassen:
Liefersysteme und kontrollierte Freisetzung
Boronsäurederivate können verwendet werden, um Liefersysteme und Materialien für die kontrollierte Freisetzung zu konstruieren . Dies beinhaltet:
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a transition metal, such as palladium . This reaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action, efficacy, and stability of (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which this compound participates are typically carried out under mild conditions and are tolerant to a variety of functional groups .
Eigenschaften
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQWEQAFBDYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531323.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)
![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)

![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)


![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

